molecular formula C7H10O4S B12667278 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid CAS No. 41108-61-6

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid

Cat. No.: B12667278
CAS No.: 41108-61-6
M. Wt: 190.22 g/mol
InChI Key: NCYLXQXNNISTFT-RQOWECAXSA-N
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Description

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is a sulfur-containing organic compound featuring a thioether bridge (-S-) linking an acrylic acid moiety to a 3-methoxy-3-oxopropyl group. This structure combines reactive α,β-unsaturated carbonyl functionality with ester and thioether groups, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. For example, 3-(arylthio)propionic acids are synthesized via copper(I) oxide-mediated reactions between aryl iodides and 3-mercaptopropionic acid in pyridine . Similarly, thio-Michael addition reactions using acrylic acid and thiols are common strategies for constructing such scaffolds .

The compound’s applications are inferred from its structural analogs. For instance, 3-(arylthio)propionic acids exhibit anticancer, antihepatitis, and monoamine oxidase inhibitory activities . Additionally, thioether-containing compounds like dimethyl 3,3'-thiodipropanoate (a structural relative) are used as sulfur-transfer reagents or precursors for disulfide synthesis .

Properties

CAS No.

41108-61-6

Molecular Formula

C7H10O4S

Molecular Weight

190.22 g/mol

IUPAC Name

(Z)-3-(3-methoxy-3-oxopropyl)sulfanylprop-2-enoic acid

InChI

InChI=1S/C7H10O4S/c1-11-7(10)3-5-12-4-2-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/b4-2-

InChI Key

NCYLXQXNNISTFT-RQOWECAXSA-N

Isomeric SMILES

COC(=O)CCS/C=C\C(=O)O

Canonical SMILES

COC(=O)CCSC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid typically involves the reaction of 3-methoxy-3-oxopropyl thiol with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid involves its interaction with molecular targets through its functional groups. The thioether linkage can participate in nucleophilic or electrophilic reactions, while the acrylic acid moiety can undergo addition or polymerization reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid and related compounds:

Compound Name Key Functional Groups Molecular Formula Notable Features
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid Acrylic acid, thioether, methoxy ester C₇H₁₀O₄S α,β-unsaturation enables Michael addition; ester group enhances lipophilicity.
3-(Arylthio)propionic acids Propionic acid, arylthio group C₉H₁₀O₂S Aromatic thioethers with bioactivity; synthesized via Cu2O-mediated coupling.
Dimethyl 3,3'-thiodipropanoate Two propionate esters, thioether C₈H₁₄O₄S Symmetric structure used in disulfide synthesis; lacks α,β-unsaturation.
Tetrahydrofurfuryl acrylate Acrylate ester, tetrahydrofurfuryl group C₈H₁₂O₃ Hydrolyzes to tetrahydrofurfuryl alcohol; no sulfur moiety.
2-{[3-(4-Chlorophenyl)-3-oxo-1-phenylpropyl]thio}acetic acid Acetic acid, ketone, thioether C₁₈H₁₅ClO₃S Chlorophenyl and ketone groups enhance electrophilicity; used in drug design.

Industrial and Pharmaceutical Relevance

  • Catalysis : Analogous compounds like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid are used as recyclable catalysts in multicomponent reactions .
  • Drug Development : Thioether-acid hybrids, such as those in , are explored for indole-based therapeutics, leveraging sulfur’s redox activity .

Data Tables

Table 1: Key Properties of Selected Compounds

Property 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid 3-(Arylthio)propionic acids Dimethyl 3,3'-thiodipropanoate
Molecular Weight (g/mol) ~206.2 ~182–220 206.26
Key Reactivity Michael acceptor, ester hydrolysis Sulfur transfer, aryl coupling Disulfide formation
Synthetic Yield Not reported 70–95% 80–90%
Bioactivity Potential anticancer/anti-inflammatory Antihepatitis, MAO inhibition Industrial precursor

Biological Activity

3-((3-Methoxy-3-oxopropyl)thio)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The structure of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid can be represented as follows:

CxHyOzS\text{C}_x\text{H}_y\text{O}_z\text{S}

where x,y,zx,y,z denote the number of carbon, hydrogen, oxygen, and sulfur atoms respectively. This compound features a thioether functional group which is known to enhance reactivity in biological systems.

Research indicates that compounds similar to 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid may act through multiple mechanisms:

  • Covalent Bonding : The compound can form covalent bonds with nucleophiles in biological systems, potentially leading to alterations in protein function.
  • Inhibition of Cell Cycle : Similar compounds have been shown to disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Ferroptosis : Some derivatives have been linked to the induction of ferroptosis, a form of regulated cell death associated with lipid peroxidation .

Cytotoxicity Studies

Cytotoxicity assays are crucial for understanding the potential therapeutic applications of 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid. In vitro studies have demonstrated that:

  • IC50 Values : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human epithelial cell lines .

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
3-((3-Methoxy-3-oxopropyl)thio)acrylic acidCOLO-3576.78Microtubule disruption
ColchicineCOLO-3578.5Microtubule disruption
Derivative 5iL9296.1Microtubule disruption

Case Studies

Several studies have explored the biological activity of compounds related to 3-((3-Methoxy-3-oxopropyl)thio)acrylic acid:

  • Study on Epithelial Cell Lines : A study reported that the compound effectively induced apoptosis in COLO-357 cells by disrupting microtubule formation .
  • Ferroptosis Induction : Another investigation highlighted that structurally related compounds could induce ferroptosis through covalent interactions with specific proteins like GPX4 .

Toxicity Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. The LD50 values for related compounds indicate systemic toxicity levels that are comparable to established agents like colchicine:

Table 2: Toxicity Data

CompoundLD50 (mg/kg)Observations
3-((3-Methoxy-3-oxopropyl)thio)acrylic acid6.5Toxic effects observed within 48 hours
Colchicine8.5Toxic effects observed within 24 hours

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